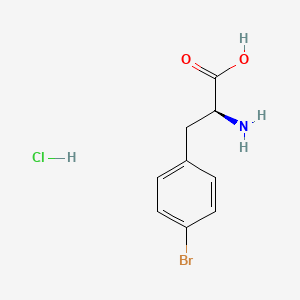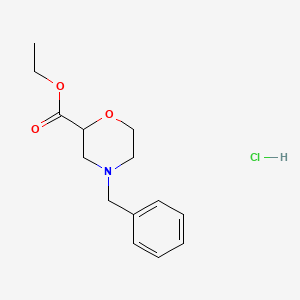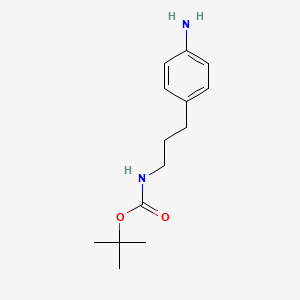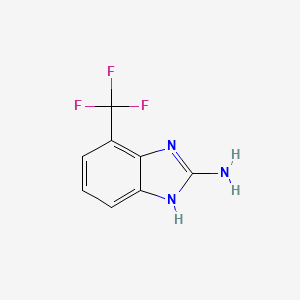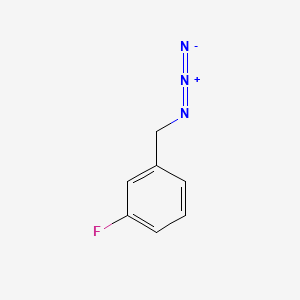![molecular formula C45H72O16 B600224 [(2S,3R,4S,5R)-3-acetyloxy-5-hydroxy-2-[[(1R,3R,6S,9S,11S,12S,14S,15R,16R)-14-hydroxy-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-12,16-dimethyl-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]oxan-4-yl] acetate CAS No. 84680-75-1](/img/structure/B600224.png)
[(2S,3R,4S,5R)-3-acetyloxy-5-hydroxy-2-[[(1R,3R,6S,9S,11S,12S,14S,15R,16R)-14-hydroxy-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-12,16-dimethyl-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]oxan-4-yl] acetate
Overview
Description
Astragaloside I is a triterpenoid saponin compound primarily found in the roots of Astragalus membranaceus, a plant widely used in traditional Chinese medicine. This compound is known for its various pharmacological properties, including immunomodulatory, anti-inflammatory, and antioxidant effects .
Mechanism of Action
Target of Action
Astragaloside I, a natural product isolated from Astragalus membranaceus, has been found to interact with several targets. It has been shown to stimulate osteoblast differentiation through the Wnt/β-catenin signaling pathway . In addition, it has been reported to have effects on the Egr2-affiliated transcript lnc9456 in the heart .
Biochemical Analysis
Biochemical Properties
Astragaloside I interacts with various biomolecules, playing a significant role in biochemical reactions. It is involved in the mevalonate pathway, which is crucial for the biosynthesis of several classes of biomolecules . The expression levels of genes related to the mevalonate pathway vary in different organs of the Astragalus plant .
Cellular Effects
Astragaloside I has shown therapeutic effects in animal models of diseases such as diabetes mellitus . It has anti-inflammatory effects, including suppressing inflammatory factors, increasing T and B lymphocyte proliferation, and inhibiting neutrophil adhesion-associated molecules . It also has antioxidative stress effects, including scavenging reactive oxygen species, cellular scorching, and regulating mitochondrial gene mutations .
Molecular Mechanism
Astragaloside I exerts its effects at the molecular level through various mechanisms. It has been found to interact with the Wnt/β-catenin signaling pathway, stimulating osteoblast differentiation and exhibiting osteogenic activity . In addition, it has been suggested that Astragaloside I may mediate protective effects in inflammatory models through activation of the Wnt signaling pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Astragaloside I have been observed to change over time. For instance, Astragaloside I has been shown to slow the progression of pathological signs in the kidney, including glomeruli and tubules, in animal models .
Dosage Effects in Animal Models
The effects of Astragaloside I vary with different dosages in animal models. For example, Astragaloside IV, a derivative of Astragaloside I, has shown to have a significant reduction in tumor volume and weight in animal models at certain dosages .
Metabolic Pathways
Astragaloside I is involved in several metabolic pathways. It is part of the mevalonate pathway, which is crucial for the biosynthesis of several classes of biomolecules . It has also been suggested that Astragaloside I may be synthesized in the leaves and stem of the Astragalus plant and then translocated to the root .
Transport and Distribution
Astragaloside I is transported and distributed within cells and tissues. It has been suggested that Astragaloside I is synthesized in the leaves and stem of the Astragalus plant and then translocated to the root
Preparation Methods
Synthetic Routes and Reaction Conditions: Astragaloside I can be synthesized through the hydrolysis of astragaloside IV. The hydrolysis can be achieved using acid hydrolysis, enzymatic hydrolysis, or Smith degradation . The reaction conditions for these methods vary:
Acid Hydrolysis: Typically involves using a strong acid like hydrochloric acid under controlled temperature and time conditions.
Enzymatic Hydrolysis: Utilizes specific enzymes to cleave the glycosidic bonds.
Smith Degradation: Involves the oxidation of the glycoside followed by hydrolysis.
Industrial Production Methods: Industrial production of astragaloside I often involves the extraction from Astragalus membranaceus roots. The extraction process can be optimized using response surface methodology, which involves adjusting parameters like solvent concentration, solid-liquid ratio, and extraction time to maximize yield .
Chemical Reactions Analysis
Types of Reactions: Astragaloside I undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Glycosidic bonds can be substituted with other sugar moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Enzymatic or chemical methods can be used to substitute glycosidic bonds.
Major Products: The major products formed from these reactions include various derivatives of astragaloside I with modified pharmacological properties .
Scientific Research Applications
Astragaloside I has a wide range of scientific research applications:
Chemistry: Used as a reference compound in the study of triterpenoid saponins.
Biology: Investigated for its role in modulating immune responses and protecting against oxidative stress.
Industry: Utilized in the development of health supplements and herbal medicines.
Comparison with Similar Compounds
- Astragaloside II
- Astragaloside III
- Astragaloside IV
Astragaloside I stands out due to its specific glycosidic linkages and the presence of unique sugar moieties, which influence its bioactivity and therapeutic potential .
Properties
IUPAC Name |
[(2S,3R,4S,5R)-3-acetyloxy-5-hydroxy-2-[[(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-14-hydroxy-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]oxan-4-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H72O16/c1-21(47)56-33-24(50)19-55-38(34(33)57-22(2)48)60-28-11-13-45-20-44(45)15-14-41(7)35(43(9)12-10-29(61-43)40(5,6)54)23(49)17-42(41,8)27(44)16-25(36(45)39(28,3)4)58-37-32(53)31(52)30(51)26(18-46)59-37/h23-38,46,49-54H,10-20H2,1-9H3/t23-,24+,25-,26+,27-,28-,29-,30+,31-,32+,33-,34+,35-,36-,37+,38-,41+,42-,43+,44-,45+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXHCYYSIAXMSPA-OOCCOBHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(COC(C1OC(=O)C)OC2CCC34CC35CCC6(C(C(CC6(C5CC(C4C2(C)C)OC7C(C(C(C(O7)CO)O)O)O)C)O)C8(CCC(O8)C(C)(C)O)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H](CO[C@H]([C@@H]1OC(=O)C)O[C@H]2CC[C@]34C[C@]35CC[C@@]6([C@H]([C@H](C[C@]6([C@@H]5C[C@@H]([C@H]4C2(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)O)[C@]8(CC[C@H](O8)C(C)(C)O)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H72O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
869.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84680-75-1 | |
| Record name | Astragaloside I | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84680-75-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ASTRAGALOSIDE I | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24CT26I88H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does Astragaloside I interact with its target and what are the downstream effects?
A1: Astragaloside I has been shown to interact with various molecular targets, contributing to its diverse pharmacological activities. One prominent mechanism involves the activation of the Wnt/β-catenin signaling pathway []. This pathway plays a crucial role in cell proliferation, differentiation, and development. Astragaloside I has been shown to promote osteoblast differentiation [] and enhance osteogenesis in periodontal ligament stem cells [] through this pathway. Additionally, Astragaloside I has demonstrated neuroprotective effects by reducing apoptosis of hippocampal neurons induced by intermittent hypoxia, potentially by modulating the expression of hypoxia-inducible factor-1α (HIF-1α) [].
Q2: What are the in vitro and in vivo efficacy findings related to Astragaloside I?
A2: In vitro studies have revealed that Astragaloside I exhibits a range of biological activities, including anti-inflammatory, antioxidant, and immunomodulatory effects []. In cell-based assays, it has shown efficacy in protecting vascular endothelial cells from oxidative damage induced by oxidized low-density lipoprotein (ox-LDL) []. Animal models have further demonstrated its potential in various disease contexts, such as reducing hippocampal neuron impairment caused by intermittent hypoxia in rats [] and ameliorating ductular reaction and liver fibrosis in a mouse model of cholestatic liver disease [].
Q3: What is the structural characterization of Astragaloside I, including its molecular formula, weight, and spectroscopic data?
A4: Astragaloside I is a cycloartane-type triterpenoid saponin. Its molecular formula is C41H68O14, and it has a molecular weight of 784.97 g/mol. Spectroscopic characterization involves techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). Key structural features include a cycloastragenol aglycone moiety with various sugar moieties attached. Detailed spectroscopic data can be found in publications focusing on the isolation and structural elucidation of Astragaloside I [, ].
Q4: What analytical methods are used to characterize, quantify, and monitor Astragaloside I?
A5: Various analytical techniques are employed for the analysis of Astragaloside I. High-performance liquid chromatography (HPLC) coupled with detectors like ultraviolet (UV) detectors [, ], evaporative light scattering detectors (ELSD) [, , , ], and mass spectrometers (MS) [, , ] are commonly used for separation and quantification. Thin-layer chromatography (TLC) coupled with scanning densitometry can also be used for both qualitative and quantitative analysis [, ].
Q5: How has research on Astragaloside I been aided by computational chemistry and modeling?
A6: Computational chemistry and modeling tools have been increasingly utilized to understand the interactions of Astragaloside I with its molecular targets and to predict its potential biological activities. Molecular docking studies can provide insights into the binding affinity and interactions between Astragaloside I and specific proteins involved in relevant signaling pathways []. Quantitative structure-activity relationship (QSAR) models, based on the chemical structure of Astragaloside I and its derivatives, can help predict the activity and potency of new analogs, guiding the development of more effective therapeutic agents [, ].
Q6: How do modifications to the structure of Astragaloside I impact its activity, potency, and selectivity (SAR)?
A7: The structure-activity relationship (SAR) of Astragaloside I and its derivatives has been an area of active research. Studies suggest that the number and type of sugar moieties attached to the cycloastragenol aglycone play a crucial role in determining the pharmacological activity and potency of Astragaloside I []. For instance, Astragaloside IV, a derivative of Astragaloside I with a different glycosylation pattern, exhibits distinct pharmacological activities and potency compared to Astragaloside I [].
Q7: What is known about the stability of Astragaloside I under various conditions and what formulation strategies can be used to improve its stability, solubility, or bioavailability?
A8: The stability of Astragaloside I can be influenced by factors such as temperature, pH, and exposure to light and oxygen. Studies have shown that the acylated forms of astragalosides, like astragaloside I and astragaloside II, can be hydrolyzed to form astragaloside IV during sample preparation, particularly when using alkaline conditions []. This highlights the importance of standardized extraction and analytical methods to ensure accurate quantification of Astragaloside I in plant material and formulations. Strategies to enhance its stability, solubility, and bioavailability include encapsulation techniques, the development of nanoparticles, and the use of novel drug delivery systems [].
Q8: What are the biotechnological approaches used for the sustainable production of Astragaloside I?
A9: Plant tissue culture techniques, such as hairy root cultures, have emerged as promising alternatives for the sustainable production of Astragaloside I [, ]. These methods offer several advantages over traditional plant cultivation, including controlled growth conditions, faster growth cycles, and the potential for higher yields of desired compounds. Furthermore, the use of elicitors, such as methyl jasmonate, in plant cell cultures has been shown to significantly enhance the production of Astragaloside I [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


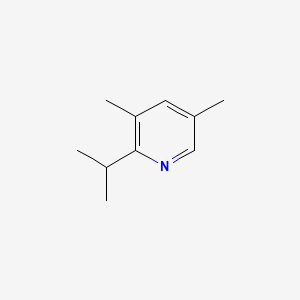

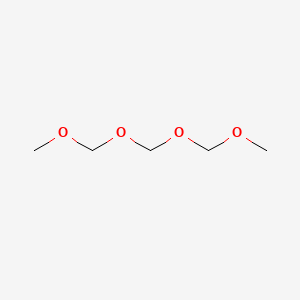
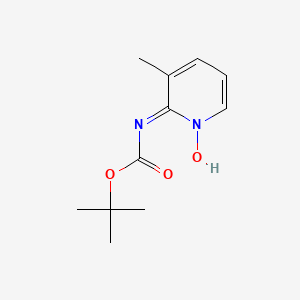


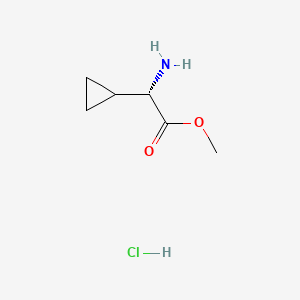
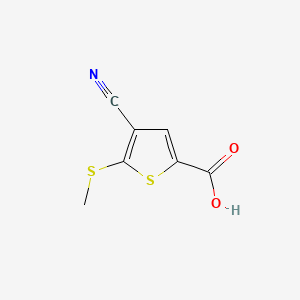
![(1S,9R)-tert-Butyl 9-(1,3-dioxoisoindolin-2-yl)-10-oxooctahydro-1H-pyridazino[1,2-a][1,2]diazepine-1-carboxylate](/img/structure/B600155.png)
